molecular formula C18H21ClN2O2S B486562 1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine CAS No. 825608-47-7

1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine

Cat. No.: B486562
CAS No.: 825608-47-7
M. Wt: 364.9g/mol
InChI Key: VNZQZJMSJFMNIU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-methylphenyl group and a 3-methylbenzenesulfonyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes:

    Nucleophilic Substitution: Starting with 3-chloro-4-methylphenylamine, it undergoes nucleophilic substitution with piperazine to form an intermediate.

    Sulfonylation: The intermediate is then reacted with 3-methylbenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to remove the sulfonyl group, yielding simpler piperazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.

    Biological Studies: The compound is used in biological assays to understand its interaction with various enzymes and receptors.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloro-4-methylphenyl)-4-(3-methylbenzenesulfonyl)piperazine include other piperazine derivatives such as:

  • 1-(4-Chlorophenyl)-4-(3-methylbenzenesulfonyl)piperazine
  • 1-(3-Chloro-4-methylphenyl)-4-(4-methylbenzenesulfonyl)piperazine

These compounds share structural similarities but differ in the position or type of substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological profiles.

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-(3-methylphenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2S/c1-14-4-3-5-17(12-14)24(22,23)21-10-8-20(9-11-21)16-7-6-15(2)18(19)13-16/h3-7,12-13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZQZJMSJFMNIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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